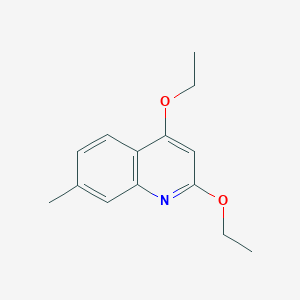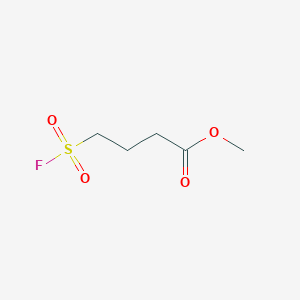
Methyl 4-sulfobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-sulfobutanoate is an organic compound with the molecular formula C5H9FO4S It is a methyl ester derivative of 4-sulfobutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-sulfobutanoate can be synthesized through the esterification of 4-sulfobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process, where 4-sulfobutanoic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-sulfobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: 4-sulfobutanol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 4-sulfobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 4-sulfobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-sulfobutanoic acid, which can then participate in various biochemical pathways. The sulfonic acid group can interact with proteins and enzymes, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-sulfobenzoate
- Methyl 4-sulfopropanoate
- Methyl 4-sulfopentanoate
Uniqueness
Methyl 4-sulfobutanoate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its sulfonic acid group provides distinct reactivity compared to other esters, making it valuable in various applications.
Propiedades
Número CAS |
1955498-32-4 |
|---|---|
Fórmula molecular |
C5H9FO4S |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
methyl 4-fluorosulfonylbutanoate |
InChI |
InChI=1S/C5H9FO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3 |
Clave InChI |
LCACPBUWMRLCRG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)

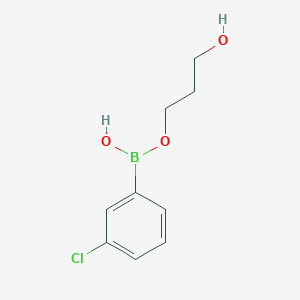
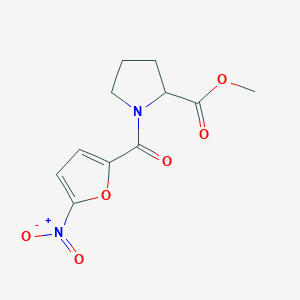
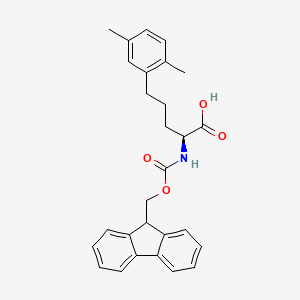
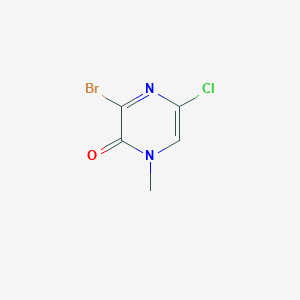
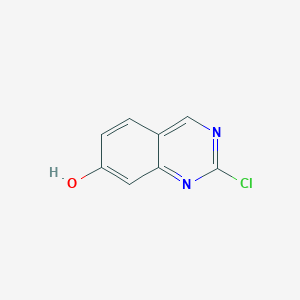
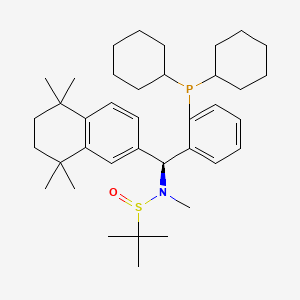
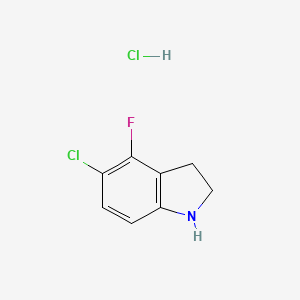
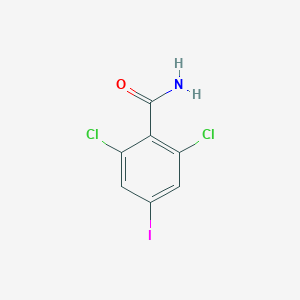
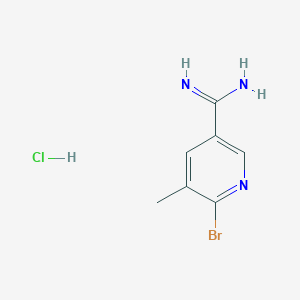
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
